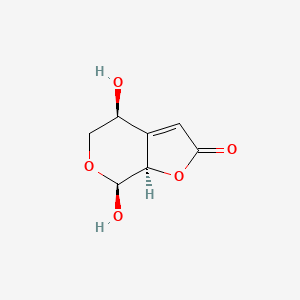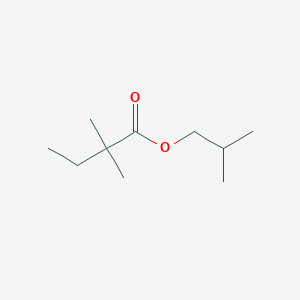
2-Methylpropyl 2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2,2-dimethylbutanoate is an organic ester with the molecular formula C9H18O2. It is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is also referred to as isobutyl neopentanoate and is a part of the ester family, which are compounds formed by the reaction of an alcohol and an acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between 2-methylpropanol (isobutanol) and 2,2-dimethylbutanoic acid (neopentanoic acid). The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously removing the water formed during the reaction, thus shifting the equilibrium towards the ester product. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-methylpropanol and 2,2-dimethylbutanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-methylpropanol.
Scientific Research Applications
2-Methylpropyl 2,2-dimethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma, making it a valuable ingredient in perfumes, cosmetics, and food flavorings.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2,2-dimethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have bioactive properties. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl 2-methylpropanoate: Another ester with a similar fruity odor but different molecular structure.
Propyl 2-methylpropanoate: Similar ester with a slightly different alcohol component.
Isobutyl acetate: An ester with a similar fruity aroma but different acid component.
Uniqueness
2-Methylpropyl 2,2-dimethylbutanoate is unique due to its specific combination of 2-methylpropanol and 2,2-dimethylbutanoic acid, which imparts a distinct fruity odor and specific chemical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
20225-31-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-10(4,5)9(11)12-7-8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
RODWLRGSUINYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)


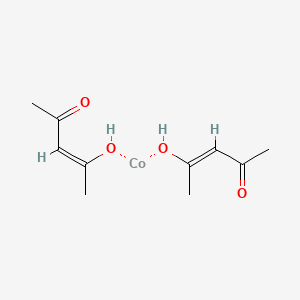
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

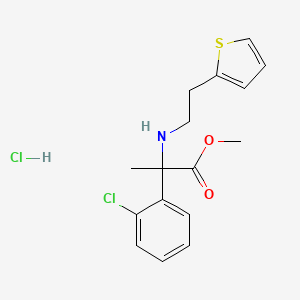

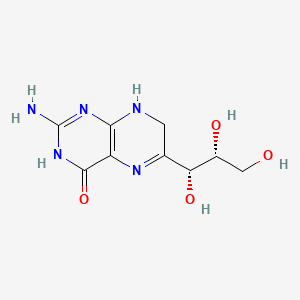
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
